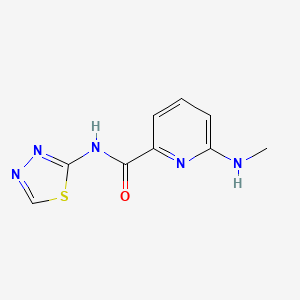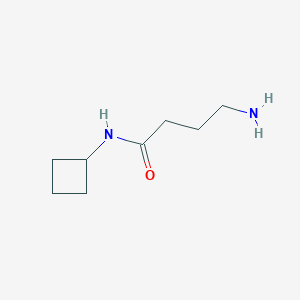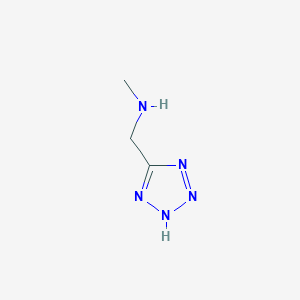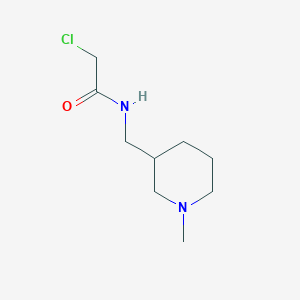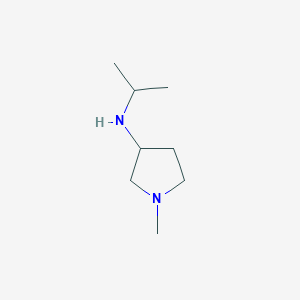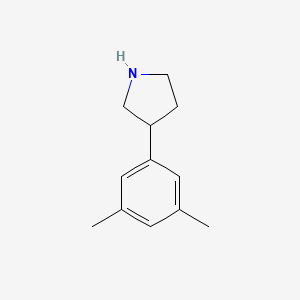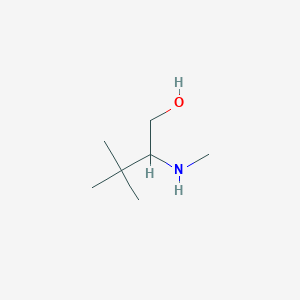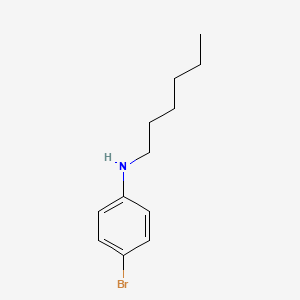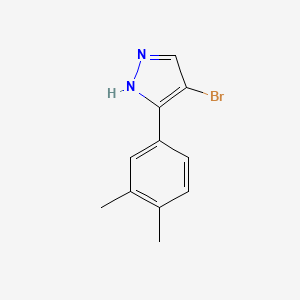amine CAS No. 1250052-46-0](/img/structure/B3225563.png)
[3-(Benzyloxy)propyl](ethyl)amine
Vue d'ensemble
Description
3-(Benzyloxy)propylamine: is an organic compound with the molecular formula C12H19NO It is a derivative of propylamine, where the propyl group is substituted with a benzyloxy group and an ethyl group
Mécanisme D'action
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
The mode of action of 3-(Benzyloxy)propylamine involves its interaction with its targets. Amines can undergo a variety of reactions, including nucleophilic substitution and oxidation . The benzylic position of the compound can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, influencing their function .
Biochemical Pathways
Amines are known to play a role in various biochemical processes, including the synthesis of proteins, neurotransmitters, and other biomolecules .
Pharmacokinetics
Amines, in general, are known for their water solubility and volatility, which can influence their absorption and distribution in the body .
Result of Action
Amines can influence cellular function through their interactions with various targets, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)propylamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)propylamine typically involves the reaction of 3-chloropropylamine with benzyl alcohol in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the benzyloxy group. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3-(Benzyloxy)propylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Benzyloxy)propylamine can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Reagents like in acetone or in ethanol can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of or .
Applications De Recherche Scientifique
Chemistry: 3-(Benzyloxy)propylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules . It can be incorporated into larger molecules that exhibit antimicrobial or antiviral properties.
Medicine: new drugs . Its structural features make it a valuable scaffold for the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, 3-(Benzyloxy)propylamine is used in the production of polymers and resins . It can also be used as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.
Comparaison Avec Des Composés Similaires
3-(Methoxy)propylamine: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(Phenoxy)propylamine: Similar structure but with a phenoxy group instead of a benzyloxy group.
3-(Benzyloxy)propylamine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: The presence of the benzyloxy group in 3-(Benzyloxy)propylamine imparts unique hydrophobic and aromatic properties, making it distinct from other similar compounds. This structural feature can enhance its binding affinity to certain biological targets and improve its solubility in organic solvents.
Propriétés
IUPAC Name |
N-ethyl-3-phenylmethoxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-13-9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCAGFQTYLIKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


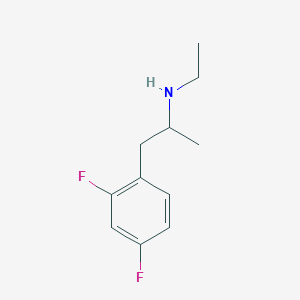
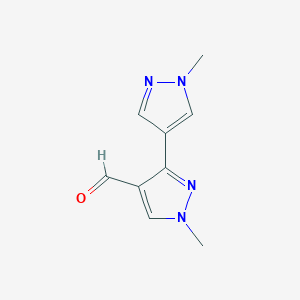
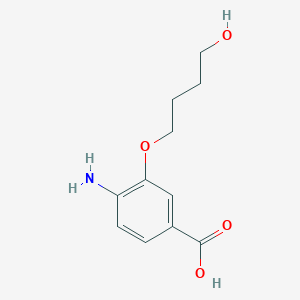

![5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B3225507.png)
